
1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene] (TCE-CF3) is an organochlorine compound that is used in a variety of scientific research applications. It is a colorless liquid with a low vapor pressure and a boiling point of 204.6 °C at 760 mmHg. It has a structure consisting of two 4-chloro-3-trifluoromethylbenzene rings connected by a 1,1,2,2-tetrachloro-1,2-ethanediyl bridge. TCE-CF3 is a versatile compound with a wide range of applications in synthetic organic chemistry and analytical chemistry.
Scientific Research Applications
1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene is widely used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, including heterocyclic compounds, polymers, and pharmaceuticals. It is also used as an analytical reagent for the determination of trace metals and other impurities in organic compounds. In addition, 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene has been used as a catalyst for the polymerization of olefins and for the synthesis of polymers with special properties.
Mechanism of Action
The mechanism of action of 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene is not well understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the formation of covalent bonds between two molecules. It can also act as a catalyst for the formation of polymers and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene are not well understood. However, studies have shown that the compound is not toxic to humans or animals when used in laboratory experiments. It has also been shown to have no mutagenic or teratogenic effects in laboratory studies.
Advantages and Limitations for Lab Experiments
The main advantage of using 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene in laboratory experiments is its low cost and ease of use. It is also a versatile compound with a wide range of applications in synthetic organic chemistry and analytical chemistry. However, there are some limitations to its use. For example, it is not suitable for use in the synthesis of highly reactive compounds due to its low reactivity. In addition, it has a low vapor pressure, which can make it difficult to work with in some laboratory experiments.
Future Directions
There are a number of potential future directions for 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene research. These include further research into its mechanism of action, its potential applications in biomedical research, and its potential use as a catalyst for the synthesis of novel organic compounds. In addition, further research into its potential use as an analytical reagent for the determination of trace metals and other impurities in organic compounds could be beneficial. Finally, research into its potential use as a catalyst for the polymerization of olefins and for the synthesis of polymers with special properties could be beneficial.
Synthesis Methods
1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene can be synthesized via a two-step procedure. In the first step, 4-chloro-3-trifluoromethylbenzene is reacted with chloroacetyl chloride to form the corresponding mono-chloroacetyl derivative. In the second step, the mono-chloroacetyl derivative is reacted with 1,1,2,2-tetrachloro-1,2-ethanediyl chloride to form the desired 1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene product.
properties
IUPAC Name |
1-chloro-4-[1,1,2,2-tetrachloro-2-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Cl6F6/c17-11-3-1-7(5-9(11)15(23,24)25)13(19,20)14(21,22)8-2-4-12(18)10(6-8)16(26,27)28/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXBTRLFUQWGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)Cl)C(F)(F)F)(Cl)Cl)(Cl)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Cl6F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,1,2,2-Tetrachloro-1,2-ethanediyl)bis[4-chloro-3-(trifluoromethyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

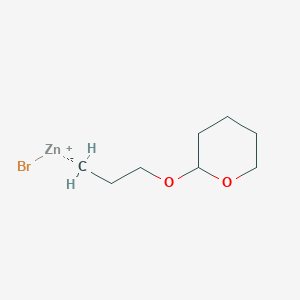
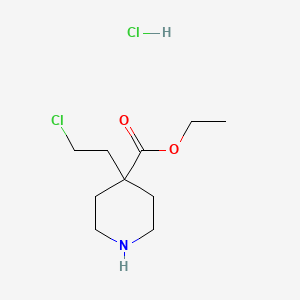
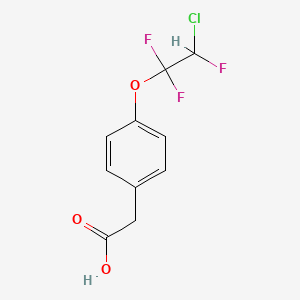
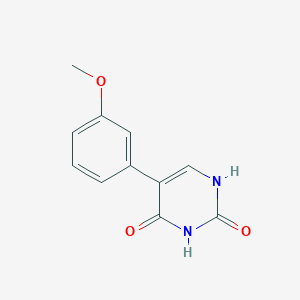
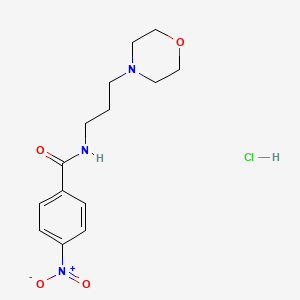
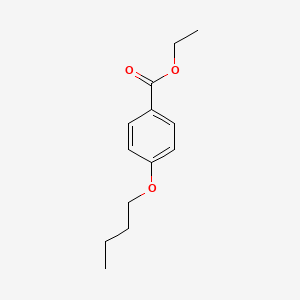

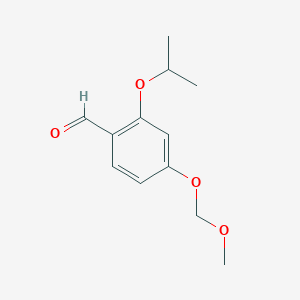


![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)


